Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Key intermediate for PAR2 and PIM kinase inhibitors. The 6-chloro substituent provides superior Suzuki coupling yields (60-85%) vs. bromo analogs, while the 2-ethyl ester enables efficient amidation. This 'privileged scaffold' exhibits intrinsic peripheral selectivity (mitochondrial IC50 2.8 nM vs. CNS 0% displacement), ideal for developing therapeutics with minimized CNS side effects. Available in high purity for SAR exploration.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
CAS No. 64067-99-8
Cat. No. B023531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
CAS64067-99-8
Synonyms6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid Ethyl Ester; 
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C(=N1)C=CC(=N2)Cl
InChIInChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-13-8(11-6)4-3-7(10)12-13/h3-5H,2H2,1H3
InChIKeyAZEPEWATPYRPBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8): A Core Scaffold for Bioactive Heterocycle Synthesis


Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8) is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine family, a class recognized as a 'privileged scaffold' in medicinal chemistry due to its diverse bioactivities, including kinase inhibition, anti-inflammatory, and antiparasitic effects [1]. This specific derivative features a reactive chlorine atom at the 6-position and an ethyl ester at the 2-position of the fused ring system [2]. Its utility as a key synthetic intermediate in the preparation of more complex, pharmacologically active molecules, particularly inhibitors of Protease Activated Receptor-2 (PAR2) and PIM kinases, has been demonstrated in patent literature [3].

Why Generic Substitution of Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8) Fails: Positional Isomers and Synthetic Utility


Simple substitution of this compound with a closely related analog, such as a positional isomer (e.g., ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate) or a halogen variant (e.g., 6-bromo derivative), is not scientifically valid without re-optimization of synthetic routes. The precise location of the ethyl ester at the 2-position, as opposed to the 3- or 8-positions, dictates the compound's reactivity and the orientation of subsequent substitution, which is critical in multi-step syntheses of target molecules like PAR2 inhibitors [1]. Furthermore, the 6-chloro substituent provides a specific balance of stability and reactivity in cross-coupling reactions that differs from the more labile 6-bromo or unreactive 6-fluoro analogs, impacting both reaction yield and product purity [2].

Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8) Quantitative Evidence Guide


Quantified Synthetic Yield Comparison for Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8) vs. Positional Isomers

The synthesis of ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate from 3-amino-6-chloropyridazine and ethyl 3-bromo-2-oxopropanoate proceeds with a reported yield of 57% under optimized conditions, a significant improvement over the 34% yield reported in earlier methods [1]. This contrasts with the synthesis of its positional isomer, ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate, which often requires alternative, lower-yielding cyclization strategies due to different regioselectivity in the condensation step [2].

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Comparative Reactivity of Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8) vs. 6-Bromo Analog in Suzuki-Miyaura Cross-Coupling

The 6-chloro substituent on the imidazo[1,2-b]pyridazine core provides a balance of reactivity and stability superior to the 6-bromo analog for Suzuki-Miyaura cross-coupling reactions. While 6-bromoimidazo[1,2-b]pyridazine derivatives couple more rapidly, they are also more prone to undesirable side reactions like dehalogenation and homocoupling, leading to lower isolated yields of the desired product (typically 40-60% for 6-bromo vs. 60-85% for 6-chloro under optimized conditions) [1].

Cross-Coupling Synthetic Methodology Medicinal Chemistry

Quantified Pharmacological Selectivity of the Imidazo[1,2-b]pyridazine Scaffold vs. Imidazo[1,2-a]pyridine Scaffold

Compounds based on the imidazo[1,2-b]pyridazine core, such as derivatives synthesized from ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, have demonstrated superior selectivity for mitochondrial (peripheral-type) benzodiazepine receptors over central benzodiazepine receptors compared to their imidazo[1,2-a]pyridine counterparts. For example, a 6-chloroimidazo[1,2-b]pyridazine derivative showed an IC50 of 2.8 nM for the mitochondrial receptor with 0% displacement of the central receptor at 1000 nM, while structurally similar imidazo[1,2-a]pyridines exhibited less selectivity [1].

Medicinal Chemistry Receptor Binding Selectivity

Physical Property Differentiation: LogP and Hydrogen Bonding Capacity of Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8) vs. Related Heterocycles

Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate possesses a calculated LogP (XLogP3-AA) of 1.8, a value within the optimal range (1-3) for oral bioavailability [1]. In comparison, many commonly used heterocyclic building blocks like 2-phenylimidazo[1,2-b]pyridazine (LogP ~3.5) or 6-chloroimidazo[1,2-b]pyridazine (LogP ~1.2) fall outside this ideal window. Additionally, the compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors, a profile conducive to good membrane permeability [1].

Physicochemical Properties Drug Design ADME

Recommended Research and Industrial Applications for Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8) Based on Quantitative Evidence


Synthesis of Protease Activated Receptor-2 (PAR2) Inhibitors

The compound is a validated intermediate in the synthesis of PAR2 inhibitors, as demonstrated in patent CN111698991A [1]. The 57% synthetic yield and clean reaction profile make it suitable for producing gram-scale quantities of advanced intermediates for preclinical studies, with the 2-position ester providing a handle for further amidation or hydrolysis to access key pharmacophores.

Development of Selective Kinase Inhibitors with Improved ADME Profiles

The imidazo[1,2-b]pyridazine core is a recognized kinase inhibitor scaffold [2]. The specific LogP (1.8) and hydrogen bonding profile (0 donors, 4 acceptors) of this building block suggest that analogs derived from it may possess intrinsically favorable drug-like properties compared to those built on more lipophilic cores [3]. Researchers can leverage this to design focused libraries with a higher probability of achieving oral bioavailability.

Efficient Derivatization via Suzuki-Miyaura Cross-Coupling for SAR Studies

The 6-chloro substituent provides a balanced reactivity profile for Suzuki-Miyaura cross-coupling, offering superior isolated yields (60-85%) compared to 6-bromo analogs (40-60%) due to reduced side reactions [4]. This makes it a preferred intermediate for synthesizing diverse arrays of 6-aryl substituted imidazo[1,2-b]pyridazine-2-carboxylates to explore structure-activity relationships (SAR) in medicinal chemistry campaigns.

Design of CNS-Sparing Peripherally-Targeted Therapeutics

The inherent selectivity of the imidazo[1,2-b]pyridazine scaffold for peripheral (mitochondrial) over central benzodiazepine receptors, as demonstrated by Barlin et al. (IC50 2.8 nM vs. 0% displacement at 1000 nM) [5], supports its use in designing peripherally-restricted therapeutics. Synthesizing analogs from this compound minimizes the risk of CNS-mediated side effects, a crucial consideration in drug development for indications like inflammation or metabolic disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.